Cas no 329922-36-3 (1,2,5-Oxadiazole-3-carboxamide, 4-amino-n-(2-aminoethyl)-)

1,2,5-Oxadiazole-3-carboxamide, 4-amino-n-(2-aminoethyl)- structure
329922-36-3 structure
Product Name:1,2,5-Oxadiazole-3-carboxamide, 4-amino-n-(2-aminoethyl)-
CAS No:329922-36-3
MF:C5H9N5O2
MW:171.157259702682
CID:2192692
PubChem ID:536746
Update Time:2025-04-21

1,2,5-Oxadiazole-3-carboxamide, 4-amino-n-(2-aminoethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,2,5-Oxadiazole-3-carboxamide, 4-amino-n-(2-aminoethyl)-
    • 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
    • 4-Amino-N-3'-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
    • 1228070-89-0
    • 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide #
    • Oprea1_674683
    • 329922-36-3
    • Oprea1_634824
    • ALBB-023383
    • SR-01000513075-1
    • AKOS000288797
    • DTXCID40287934
    • DB-336929
    • GMAOXGYMUZIHOQ-UHFFFAOYSA-N
    • STK064780
    • (4-amino(1,2,5-oxadiazol-3-yl))-N-(2-aminoethyl)carboxamide
    • SR-01000513075
    • DTXSID50336846
    • MDL: MFCD00823190
    • Inchi: 1S/C5H9N5O2/c6-1-2-8-5(11)3-4(7)10-12-9-3/h1-2,6H2,(H2,7,10)(H,8,11)
    • InChI Key: GMAOXGYMUZIHOQ-UHFFFAOYSA-N
    • SMILES: O1N=C(C(C(NCCN)=O)=N1)N

Computed Properties

  • Exact Mass: 171.076
  • Monoisotopic Mass: 171.076
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 120Ų

Experimental Properties

  • LogP: 0.19660
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